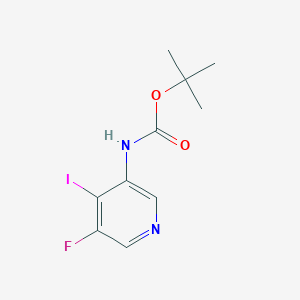

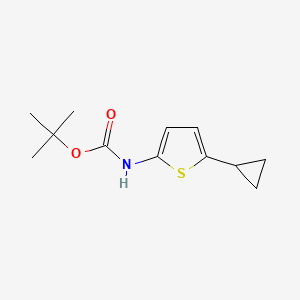

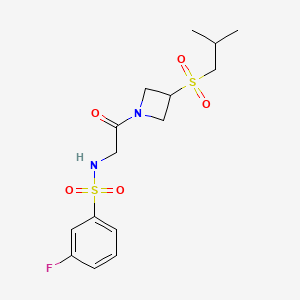

Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives typically involves protection of amines and subsequent chemical transformations. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, behaving as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Similarly, the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate involves an iodolactamization as a key step . These methods demonstrate the versatility of tert-butyl carbamate derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is often confirmed by spectroscopic methods such as NMR, MS, and FT-IR, and in some cases, by X-ray single crystal diffraction . Density functional theory (DFT) is used to computationally optimize the structure of these compounds, and the results typically match the experimental data from X-ray diffraction, indicating the reliability of the synthesis and characterization methods.

Chemical Reactions Analysis

Tert-butyl carbamate derivatives undergo various chemical reactions, serving as building blocks in organic synthesis. For instance, they can react with organometallics to form hydroxylamines , or participate in iodolactamization reactions . These reactions are crucial for constructing complex molecules with potential pharmaceutical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are studied using DFT, which provides insights into the molecular electrostatic potential and frontier molecular orbitals of the compounds . These studies help in understanding the reactivity and stability of the molecules. Additionally, crystallographic analysis reveals the conformations and intermolecular interactions within the crystal lattice, which can influence the properties of the material .

Wissenschaftliche Forschungsanwendungen

1. Crystal Structure Analysis

Tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate have been used in the study of isomorphous crystal structures, where molecules are linked via hydrogen and halogen bonds involving the same carbonyl group. This research contributes to understanding the molecular interactions in crystallography (Baillargeon et al., 2017).

2. Intermediate in Biologically Active Compounds

Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate serves as an important intermediate in the synthesis of various biologically active compounds, including omisertinib (AZD9291). The development of rapid synthetic methods for this compound illustrates its relevance in pharmaceutical research (Zhao et al., 2017).

3. Synthesis of Carbamate Derivatives

Studies have focused on synthesizing different carbamate derivatives, including tert-butyl carbamates. These studies aid in understanding the structural characteristics and potential applications of these compounds in various fields, including medicinal chemistry and material science (Das et al., 2016).

4. X-ray Diffraction Studies

Tert-butyl carbamates have been subject to X-ray diffraction studies to understand their crystalline structures. This research is crucial in determining the physical properties of these compounds and their potential applications in various scientific fields (Sanjeevarayappa et al., 2015).

5. Photoredox-Catalyzed Reactions

Innovative use of tert-butyl carbamates in photoredox-catalyzed reactions has been explored, leading to the development of new pathways for synthesizing chemically significant compounds. These studies contribute significantly to the field of organic chemistry and synthetic methodologies (Wang et al., 2022).

6. Reactivity Studies

Research has also been conducted on the reactivity of various tert-butyl carbamates, exploring their potential in forming new compounds and structures, which is vital for advancing synthetic chemistry and drug development (Brugier et al., 2001).

Eigenschaften

IUPAC Name |

tert-butyl N-(5-fluoro-4-iodopyridin-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FIN2O2/c1-10(2,3)16-9(15)14-7-5-13-4-6(11)8(7)12/h4-5H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFDXQUTGWIXAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=CC(=C1I)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FIN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2511063.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-{[1,1'-biphenyl]-4-yl}ethan-1-one](/img/structure/B2511064.png)

![7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2511071.png)

![4-{5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}aniline](/img/structure/B2511083.png)

![8-(4-Chlorobenzyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2511084.png)

![Methyl 4-[[3-[(4-methoxycarbonylbenzoyl)amino]naphthalen-2-yl]carbamoyl]benzoate](/img/structure/B2511086.png)